2-(3-Bromothiophen-2-yl)-2-methylpropanoicacid

Description

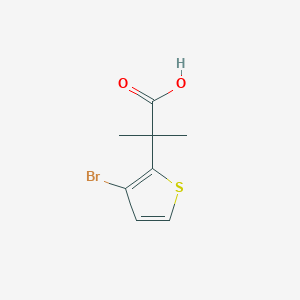

2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is a brominated thiophene derivative featuring a 2-methylpropanoic acid backbone. Its structure comprises a thiophene ring substituted with a bromine atom at the 3-position and a methylpropanoic acid group at the 2-position.

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11) |

InChI Key |

ATQGQXSKUBKLKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CS1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of a propanoic acid moiety. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine and propanoic acid groups in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the bromine atom.

Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Structure : Features a brominated phenyl ring with an ethyl group at the 4-position.

- Crystallography: Monoclinic crystal system (space group P21/n), with a carboxyl group dihedral angle of 78.4° relative to the benzene plane .

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals .

- Key Difference : The phenyl ring vs. thiophene in the target compound may influence electronic properties and binding interactions.

2-(3-Bromophenyl)-2-methylpropanoic Acid (CAS 81606-47-5)

- Structure : Bromine at the 3-position of a phenyl ring.

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Structure : Methoxy-substituted phenyl ring.

- Functional Impact : The methoxy group enhances solubility compared to bromine but reduces electrophilic reactivity.

Pharmacologically Active Analogs

Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic Acid)

- Structure: Phenoxy group with a chlorine substituent.

- Activity : A hypolipidemic agent that inhibits T1R3 chemosensory receptors, reducing serum triglycerides .

- Comparison: The thiophene moiety in the target compound may offer distinct receptor interaction profiles compared to phenoxy groups.

Bezafibric Acid

- Structure: Complex phenoxy substitution with a chlorobenzamide group.

- Efficacy : Lowers cholesterol by 20–25% and triglycerides by 43% .

Physicochemical Properties

Biological Activity

2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluation, and molecular interactions based on diverse research findings.

Synthesis

The synthesis of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of a propanoic acid moiety. The specific synthetic pathways may vary, but they generally aim to optimize yield and purity while minimizing by-products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values :

- MCF-7: IC50 = 7.17 ± 0.94 µM for certain derivatives.

- A549: IC50 = 113.3 nM for VEGFR-2 inhibition.

These values indicate that modifications to the thiophene ring can enhance biological activity significantly .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. Studies have demonstrated that certain derivatives increase apoptotic markers such as caspase-3 and caspase-9 significantly:

| Compound | Caspase-3 Activation | Caspase-9 Activation | Bax/Bcl-2 Ratio |

|---|---|---|---|

| 7d | 18.3-fold | 16.7-fold | 159.56-fold |

This suggests that the compound promotes apoptosis through both intrinsic and extrinsic pathways, leading to cell cycle arrest and increased cell death in cancerous cells .

Cell Cycle Analysis

Cell cycle analysis indicated that treatment with certain derivatives resulted in a significant increase in cells at the sub-G1 phase, indicating apoptosis, and an arrest at the G2/M phase:

| Phase | Control (%) | Treated (%) |

|---|---|---|

| Sub-G1 | 0.8 | 9.7 |

| G2/M | 9.3 | 15.5 |

These findings support the pro-apoptotic activity of the compound .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid and target proteins such as VEGFR-2. The results suggest that this compound can effectively fit into the active site of VEGFR-2, potentially inhibiting its activity and contributing to its anticancer effects .

Q & A

Basic: What are the primary synthetic routes for 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid, and how can regioselectivity challenges be addressed?

The synthesis of brominated thiophene-propanoic acid derivatives often involves Friedel-Crafts alkylation or halogenation reactions. For example, analogous compounds like 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized via acid-catalyzed alkylation, yielding ~94% target product but with ~5% regioisomeric byproducts (e.g., 3-bromo derivatives) due to competing electrophilic aromatic substitution pathways . To mitigate regioselectivity issues:

- Optimize reaction temperature and catalyst (e.g., Lewis acids like AlCl₃).

- Use protecting groups for the carboxylic acid moiety to direct bromination.

- Employ HPLC or recrystallization (e.g., aqueous methanol) for post-synthesis purification .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the thiophene ring and confirms the methylpropanoic acid backbone. For example, bromine’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., using SHELXL or OLEX2 ) resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the thiophene and propanoic acid groups, critical for confirming stereochemistry .

Advanced: How does halogen positioning (e.g., 3-bromo vs. 2-bromo) on the thiophene ring influence biological activity?

Structural analogs (e.g., 2-(2-bromo-6-chlorophenyl)-2-methylpropanoic acid) show that halogen position dictates steric and electronic interactions with targets like cyclooxygenase (COX). Meta-substituted bromine (3-position) enhances steric hindrance, potentially reducing COX-2 binding affinity compared to para-substituted derivatives . Key methods for SAR analysis:

- Molecular docking to predict binding poses.

- In vitro enzyme inhibition assays (IC₅₀ comparisons) .

Advanced: What crystallographic parameters are essential for refining the compound’s structure?

High-resolution data (e.g., monoclinic P21/n space group, a = 9.737 Å, b = 7.293 Å, β = 90.98°) require refinement via SHELXL , focusing on:

- Thermal displacement parameters (Uiso) for bromine atoms, which exhibit higher anisotropy due to heavy-atom effects.

- Twinned data handling : Use SHELXPRO for scaling and merging multi-component datasets .

Advanced: How to resolve contradictions in synthetic yield vs. purity data?

Example: A synthesis yielding 94.4% target compound but 5.5% regioisomer requires:

- Chromatographic analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

- Crystallographic validation : Compare unit cell parameters of isolated crystals with reference data to confirm regiochemistry .

Advanced: What in silico and in vitro methods assess interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., COX-2) using AMBER or GROMACS.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for structure-activity optimization .

Basic: What safety precautions are recommended for handling this compound?

- Corrosivity : Use nitrile gloves and fume hoods during synthesis (similar to 2-(2-methoxyphenyl)-2-methylpropanoic acid handling ).

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal.

Advanced: How to optimize reaction conditions to minimize byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.